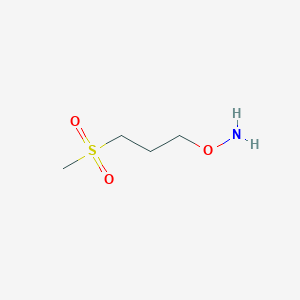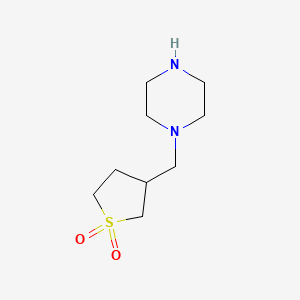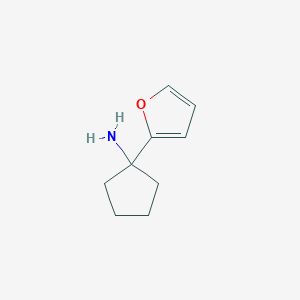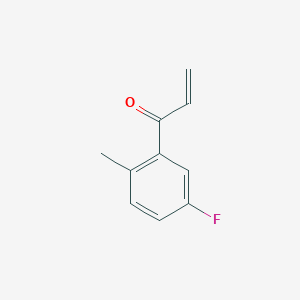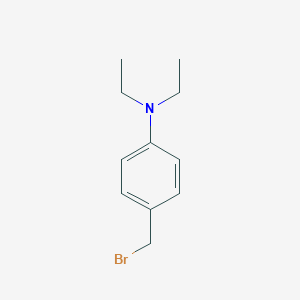
4-(bromomethyl)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N,N-diethylaniline is an organic compound that features a bromomethyl group attached to the para position of an aniline ring, with two ethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-diethylaniline typically involves the bromination of N,N-diethylaniline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N,N-diethylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted anilines, thiols, or ethers.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: N,N-diethylaniline.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N,N-diethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules for medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-N,N-diethylaniline primarily involves its reactivity at the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-N,N-diethylaniline, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the ethyl groups on the nitrogen atom.
4-Bromoaniline: This compound has a bromine atom attached to the para position of an aniline ring but does not have the bromomethyl group.
Uniqueness
This compound is unique due to the presence of both the bromomethyl group and the diethylamino group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
IKRGEEZVEOWIJW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


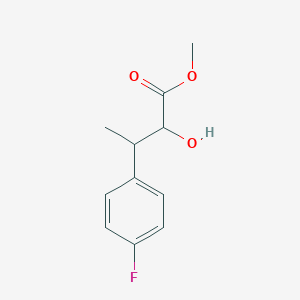

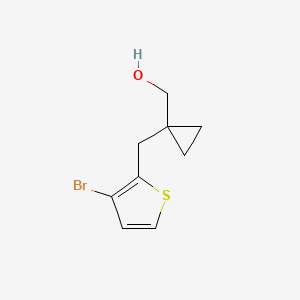
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
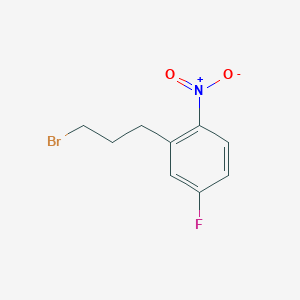
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
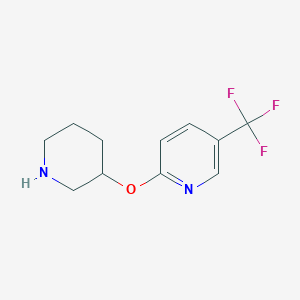
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
